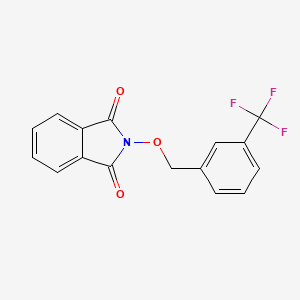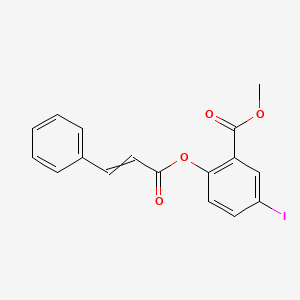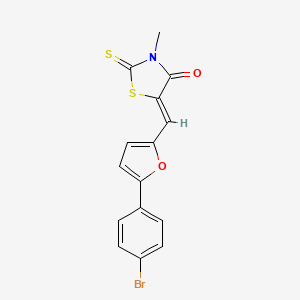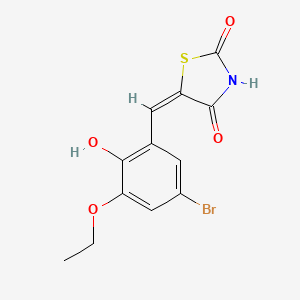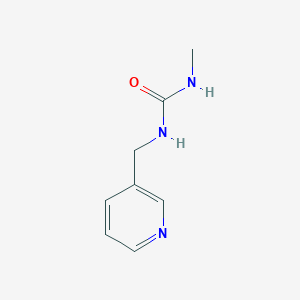
1-Methyl-3-(pyridin-3-ylmethyl)urea
Vue d'ensemble
Description
1-Methyl-3-(pyridin-3-ylmethyl)urea is a chemical compound with the molecular formula C8H11N3O . It has a molecular weight of 165.19200 .
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-(pyridin-3-ylmethyl)urea consists of 8 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact mass is 165.09000 .Physical And Chemical Properties Analysis
1-Methyl-3-(pyridin-3-ylmethyl)urea has a density of 1.125g/cm3 . It has a boiling point of 409ºC at 760 mmHg . The LogP value, which indicates the compound’s lipophilicity, is 1.29240 . The compound’s polar surface area (PSA) is 54.02000 .Applications De Recherche Scientifique
Antiproliferative Agents
A series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Among these derivatives, a specific compound was identified to exhibit significant potency against A549, HCT-116, and PC-3 cancer cell lines, surpassing the efficacy of the positive control. This compound induced apoptosis in A549 cells in a concentration-dependent manner and caused cell cycle arrest at the G1 phase. These findings suggest the potential of 1-Methyl-3-(pyridin-3-ylmethyl)urea derivatives as chemotypes for designing effective antiproliferative agents (Zhang et al., 2019).
Another study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives revealed their significant antiproliferative effects against the same set of cancer cell lines, with one derivative demonstrating inhibitory activity comparable to that of the positive control, sorafenib. This highlights the promise of these derivatives as new anticancer agents and potential BRAF inhibitors (Feng et al., 2020).
Chemical Synthesis and Evaluation
The synthesis of N-phenyl-N′-(pyridin-2-ylmethyl)-S-methyl-thiouronium iodide was explored, resulting in a thiouronium salt with potential applications in ionic liquids. This study sheds light on the reactivity and potential applications of 1-Methyl-3-(pyridin-3-ylmethyl)urea derivatives in the synthesis of novel compounds with unique properties (Stojanovic et al., 2010).
Pyrid-2-yl ureas were studied for their conformational isomers and binding constants with cytosine, revealing their ability to facilitate intermolecular complexation. This demonstrates their potential utility in the development of biomolecular recognition systems and probes (Chien et al., 2004).
Mécanisme D'action
Target of Action
1-Methyl-3-(pyridin-3-ylmethyl)urea is a type of urea compound that has been found to have potential pharmacological effectsUrea compounds are known to have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Another study mentions that urea compounds can act as inhibitors of CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, some urea compounds have been found to inhibit the activity of enzymes such as CDK2 . This inhibition can lead to changes in cellular processes, such as cell cycle regulation.
Biochemical Pathways
Given that urea compounds can inhibit cdk2, it’s likely that they affect pathways related to cell cycle regulation .
Pharmacokinetics
The compound’s molecular weight, density, and boiling point are provided , which can influence its pharmacokinetic properties.
Result of Action
Given that urea compounds can inhibit cdk2, it’s likely that they can affect cell cycle regulation, potentially leading to antiproliferative effects .
Propriétés
IUPAC Name |
1-methyl-3-(pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-9-8(12)11-6-7-3-2-4-10-5-7/h2-5H,6H2,1H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXRQGSWXZPEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309696 | |
| Record name | STK520715 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36226-41-2 | |
| Record name | NSC213627 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK520715 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



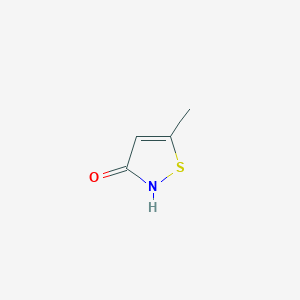
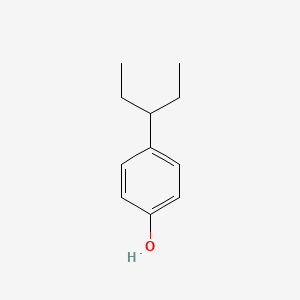
![6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3060357.png)
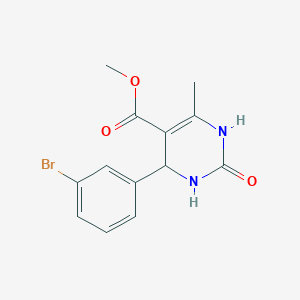
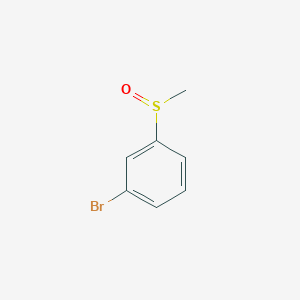
![3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol](/img/structure/B3060365.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B3060368.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide](/img/structure/B3060369.png)
